31-Homorifamycin W

Descripción

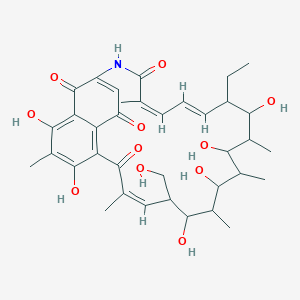

31-Homorifamycin W is a member of the ansamycin class of antibiotics, characterized by a naphthoquinone ring system and a long aliphatic ansa chain bridging the aromatic moieties . Its structure was elucidated using advanced spectroscopic techniques, including 2D NMR (HMBC, COSY, ROESY), IR, and UV spectroscopy, which confirmed its stereochemistry and functional groups. Notably, the compound shares structural homology with rifamycin Z and saliniketal A, particularly in the naphthoquinone core and hydroxyl substituents .

This compound exhibits moderate cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 3 mg/ml) and antimicrobial activity against six bacterial strains. However, its potency is reportedly attenuated by hydroxyl groups, which may hinder membrane penetration . It is produced by Amycolatopsis mediterranei, a bacterial strain historically significant for rifamycin production .

Propiedades

Número CAS |

157049-51-9 |

|---|---|

Fórmula molecular |

C36H47NO11 |

Peso molecular |

669.8 g/mol |

Nombre IUPAC |

(7Z,18E,20Z)-17-ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |

InChI |

InChI=1S/C36H47NO11/c1-8-21-11-9-10-15(2)36(48)37-23-13-24(39)25-26(33(45)20(7)34(46)27(25)35(23)47)28(40)16(3)12-22(14-38)32(44)19(6)30(42)17(4)29(41)18(5)31(21)43/h9-13,17-19,21-22,29-32,38,41-46H,8,14H2,1-7H3,(H,37,48)/b11-9+,15-10-,16-12- |

Clave InChI |

UYPVSSHIUNIPSJ-SDRHBHMESA-N |

SMILES |

CCC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |

SMILES isomérico |

CCC1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C\C(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)/C)/C |

SMILES canónico |

CCC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)CO)C)C |

Sinónimos |

31-homorifamycin W |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 31-Homorifamycin W involves multiple steps, including the formation of the tricyclic core and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization reactions under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions: 31-Homorifamycin W undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents, temperatures, and catalysts.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines

Aplicaciones Científicas De Investigación

31-Homorifamycin W has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex molecular structures and reaction mechanisms. In biology, it is used to investigate the interactions between small molecules and biological macromolecules. In medicine, this compound shows potential as a therapeutic agent due to its unique structural features and biological activity. Additionally, it finds applications in the industry as a precursor for the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 31-Homorifamycin W involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups enable it to form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, its tricyclic core can interact with hydrophobic pockets in enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparación Con Compuestos Similares

Structural Comparisons

The table below summarizes structural and functional differences between 31-Homorifamycin W and related ansamycins:

| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀/MIC) | Source Organism |

|---|---|---|---|---|

| This compound | Naphthoquinone + ansa | C-21 hydroxyl, C-31 methyl | A549: 3 mg/ml; MIC: 0.5–2 mg/ml | Amycolatopsis mediterranei |

| Rifamycin Z | Naphthoquinone + ansa | C-25 hydroxyl, C-27 acetate | A549: 1.8 mg/ml; MIC: 0.2–1 mg/ml | Amycolatopsis mediterranei |

| Saliniketal A | Naphthoquinone | C-18 ketal, C-12 hydroxyl | Not reported | Salinispora arenicola |

| Proansamycin B | Benzoquinone + ansa | C-15 methoxy, C-20 carboxyl | Antimicrobial: MIC 0.1–0.8 mg/ml | Streptomyces spp. |

| 108-Deoxy-rifamycin 18 | Naphthoquinone + ansa | C-21 deoxygenated | Cytotoxicity: IC₅₀ 4.5 mg/ml | Engineered Amycolatopsis |

Key Observations :

- Naphthoquinone vs. Benzoquinone: this compound and rifamycin Z share a naphthoquinone core, whereas proansamycin B utilizes a benzoquinone system, which correlates with reduced cytotoxicity .

- Hydroxyl Groups : The C-21 hydroxyl in this compound contrasts with the C-25 hydroxyl in rifamycin Z. This difference may explain rifamycin Z’s lower MIC values, as hydroxyl positioning influences microbial membrane interaction .

- Methyl vs.

Bioactivity Profiles

- Antimicrobial Activity : this compound shows broader-spectrum activity than proansamycin B but lower potency compared to rifamycin Z. This aligns with studies indicating that ansa chain modifications (e.g., methylation) reduce binding to bacterial RNA polymerase .

- Cytotoxicity : Rifamycin Z outperforms this compound in A549 cell inhibition (IC₅₀ 1.8 vs. 3 mg/ml), likely due to enhanced cellular uptake via its acetate side chain .

Q & A

Q. What are the key challenges in publishing negative or inconclusive results for this compound, and how can they be mitigated?

- Methodological Answer : Negative results are often underreported due to publication bias. Submit to journals specializing in negative findings (e.g., PLOS ONE). Provide raw data (e.g., deposition in Zenodo) and detailed methods to enable meta-analyses. Frame inconclusive results as hypothesis-generating, emphasizing unresolved mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.